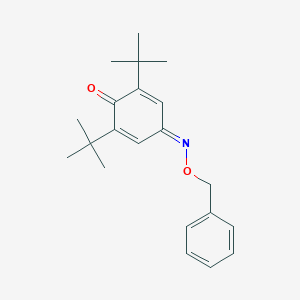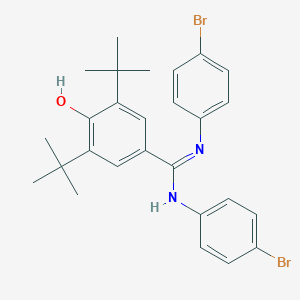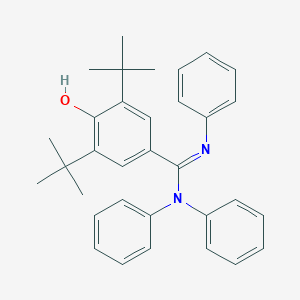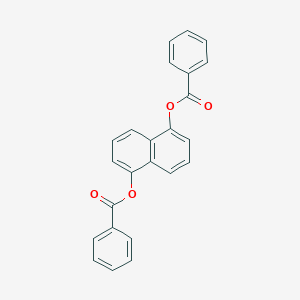
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
Descripción general
Descripción
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization under acidic conditions . Another method involves the reaction of 2-acetylpyridine with 5-methylfurfural in the presence of potassium hydroxide and ammonia .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biomass-derived aldehydes such as 5-methylfurfural suggests a potential for green and sustainable synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone fragments.
Reduction: The compound can be reduced under hydrogenation conditions to form more saturated derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Formation of diketone fragments.
Reduction: Formation of saturated benzodiazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzodiazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions . Additionally, its biological activity may be attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole is unique due to its dual aromatic systems, which confer distinct electronic properties and reactivity. This makes it a versatile compound in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMSOPINYXOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78706-11-3 | |
| Record name | 2-(5-Methylfuran-2-yl)-1H-benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF67BF95AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Ditert-butyl-4-hydroxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B376761.png)
![1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole](/img/structure/B376763.png)

![2-Allyl-6-[(octadecylimino)methyl]phenol](/img/structure/B376765.png)







![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)


